molecular formula C22H26FN3O B571614 5F-Cumyl-PINACA CAS No. 1400742-16-6

5F-Cumyl-PINACA

Cat. No.: B571614
CAS No.: 1400742-16-6
M. Wt: 367.468
InChI Key: XSHGVIPHMOTDCS-UHFFFAOYSA-N

Description

5F-Cumyl-PINACA, also known as 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid. It is part of a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. This compound has gained attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .

Preparation Methods

The synthesis of 5F-Cumyl-PINACA involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indazole and fluoropentyl bromide.

    Reaction Steps:

    Reaction Conditions: The reactions typically require anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Chemical Reactions Analysis

5F-Cumyl-PINACA undergoes various chemical reactions:

    Oxidation: The compound can be oxidized at the fluoropentyl chain, leading to hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The fluorine atom in the pentyl chain can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used. Substitution reactions may involve nucleophiles such as thiols or amines.

    Major Products: The primary products include hydroxylated derivatives and substituted analogs.

Scientific Research Applications

5F-Cumyl-PINACA has several scientific research applications:

Mechanism of Action

5F-Cumyl-PINACA acts as a potent agonist for cannabinoid receptors:

    Molecular Targets: It primarily targets CB1 and CB2 receptors.

    Pathways Involved: Upon binding to these receptors, it activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and subsequent decrease in cyclic AMP levels.

Comparison with Similar Compounds

5F-Cumyl-PINACA is compared with other synthetic cannabinoids:

    Similar Compounds: Cumyl-PINACA, 5F-APINACA, AB-PINACA, and 5F-PB-22.

    Uniqueness: this compound is unique due to its high potency and selectivity for CB1 receptors. .

Properties

IUPAC Name

1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHGVIPHMOTDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032564
Record name 5F-CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400742-16-6
Record name 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5F-Cumyl-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-CUMYL-PINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-CUMYL-PINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E827UUV3S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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